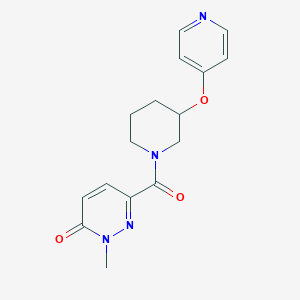

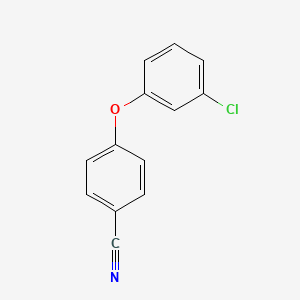

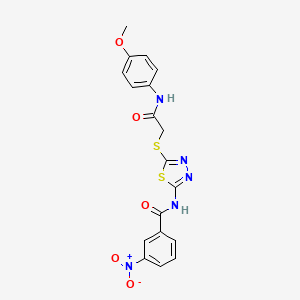

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

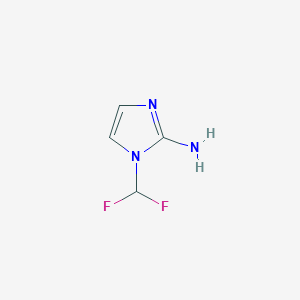

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, commonly known as PTEN inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. PTEN is a tumor suppressor gene that plays a crucial role in regulating cell growth and division. Inhibition of PTEN has been found to promote cell proliferation and survival, making it an attractive target for cancer therapy.

Applications De Recherche Scientifique

Corrosion Inhibition

Nicotinamide derivatives have been synthesized and evaluated for their corrosion inhibition effects on mild steel in acidic solutions. These studies indicate that such compounds can effectively protect against corrosion, making them valuable for industrial applications where metal preservation is critical. The adsorption of these inhibitors on mild steel surfaces follows the Langmuir isotherm model, suggesting a strong and uniform adsorption process which is essential for effective corrosion protection (Chakravarthy, Mohana, & Kumar, 2014).

Biochemical Studies

Nicotinamide derivatives also play a significant role in biochemical research. For instance, the fluorescent analog of nicotinamide adenine dinucleotide has been synthesized for use in studies of enzyme-catalyzed reactions. This enables the monitoring of biochemical processes with high specificity and sensitivity, highlighting the utility of nicotinamide derivatives in probing complex biological systems (Barrio, Secrist, & Leonard, 1972).

Coordination Chemistry

Research into the coordination chemistry of nicotinamide derivatives with metals like mercury(II) has provided insights into potential applications in materials science and catalysis. These studies explore the binding modes and coordination behavior of nicotinamide derivatives, which are essential for designing new materials with desired properties (Ahuja, Singh, & Rai, 1975).

Chemical Synthesis and Reactions

Nicotinamide derivatives are valuable intermediates in the synthesis of complex organic molecules. Their reactivity has been harnessed to create a variety of heterocyclic compounds, demonstrating their versatility in organic synthesis. Such compounds have potential applications in pharmaceuticals, agrochemicals, and materials science (Goto, Saito, & Sato, 1987).

Metabolic Pathways

The metabolism of nicotinic acid and nicotinamide to various biologically active metabolites has been studied, revealing the crucial role of nicotinamide derivatives in mammalian metabolism. Understanding these pathways is important for developing therapeutic strategies for conditions associated with niacin deficiency or excess (Quinn & Greengard, 1966).

Propriétés

IUPAC Name |

N-(2-pyrrol-1-ylethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-16(17-6-9-19-7-1-2-8-19)13-3-4-15(18-11-13)21-14-5-10-22-12-14/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMLFBHTDVXREL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NCCN3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

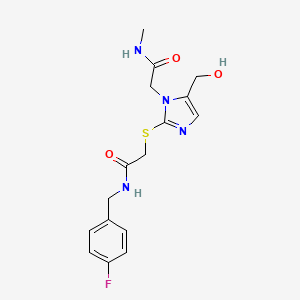

![ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2401235.png)

![N-(2,4-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2401243.png)